molecular formula C12H12N2O4 B14786578 (S)-Benzyl2,6-dioxohexahydropyrimidine-4-carboxylate

(S)-Benzyl2,6-dioxohexahydropyrimidine-4-carboxylate

Cat. No.: B14786578
M. Wt: 248.23 g/mol
InChI Key: BNGIAHPVSBKYAG-UHFFFAOYSA-N
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Description

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate is a chemical compound with a complex structure that includes a benzyl group attached to a hexahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with diethyl malonate, followed by cyclization and subsequent esterification to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share a similar pyrimidine ring structure and are used in cancer treatment and genetic research.

    Benzyl Esters: Compounds such as benzyl acetate and benzyl benzoate are used in fragrances and as solvents.

Uniqueness

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate is unique due to its specific combination of a benzyl group and a hexahydropyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl 2,6-dioxo-1,3-diazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGIAHPVSBKYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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